
O-Phenyl-L-tyrosine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Phenyl-L-tyrosine hydrochloride is a derivative of the amino acid L-tyrosine It is characterized by the presence of a phenyl group attached to the ortho position of the tyrosine molecule
Mechanism of Action
Target of Action
O-Phenyl-L-tyrosine HCl is a derivative of the amino acid tyrosine. Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is also the precursor of several important biomolecules such as epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be the same enzymes that interact with tyrosine, such as tyrosine phenol-lyase (TPL) from Morganella morganii , and tyrosine aminotransferase .
Mode of Action
For example, TPL catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonium . Tyrosine aminotransferase catalyzes the conversion of tyrosine into 4-hydroxyphenylpyruvate . This compound may interact with these enzymes in a similar manner, leading to the production of different metabolites.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as tyrosine. These include the shikimate pathway and the tryptophan pathway in plants and microbes , and the monoamine and kynurenine pathways in animals . In these pathways, tyrosine is either a precursor or a product, and it plays a crucial role in the synthesis of a variety of secondary metabolites .
Pharmacokinetics
Tyrosine is well-absorbed in the gastrointestinal tract and is distributed throughout the body . It is metabolized primarily in the liver, and excreted in the urine . The bioavailability of this compound would likely be influenced by these factors.
Result of Action
For example, tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially influence neurotransmitter synthesis and, consequently, neurological function.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the activity of the enzymes that interact with this compound . Additionally, the presence of other molecules, such as other amino acids or metabolites, could also influence its action .
Biochemical Analysis
Biochemical Properties
O-Phenyl-L-tyrosine HCl interacts with various enzymes and proteins. For instance, it is a substrate for Tyrosine phenol-lyase (TPL), an enzyme that catalyzes the reversible β-elimination of L-tyrosine . This interaction is crucial for the biosynthesis of L-tyrosine and its derivatives, which are valuable intermediates in the pharmaceutical industry .
Cellular Effects
This compound influences cell function by affecting various cellular processes. For instance, it plays a role in the synthesis of neurotransmitters such as dopamine, epinephrine, and norepinephrine, which are crucial for neurological function
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the hydroxylation of phenylalanine, a reaction catalyzed by phenylalanine hydroxylase . This reaction is the first step in phenylalanine degradation and is crucial for the formation of tyrosine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the enzyme Tyrosine phenol-lyase (TPL) from Morganella morganii can catalyze the synthesis of L-tyrosine, 3-fluoro-L-tyrosine, and L-DOPA with high yields . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on L-tyrosine, a related compound, suggests that it is well-tolerated at moderate doses . High doses may lead to adverse effects, emphasizing the importance of appropriate dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other compounds . It also plays a role in the metabolism of phenylalanine, a precursor of tyrosine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it is transported from the plasma, synthesized from phenylalanine, or released during protein turnover in hepatocytes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl-L-tyrosine hydrochloride typically involves the modification of L-tyrosine. One common method includes the use of electrophilic aromatic substitution reactions where the phenyl group is introduced to the ortho position of the tyrosine molecule. This can be achieved using reagents such as phenylboronic acid in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of O-Phenyl-L-tyrosine hydrochloride often employs biocatalytic processesThis method is advantageous due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: O-Phenyl-L-tyrosine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
O-Phenyl-L-tyrosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Comparison with Similar Compounds
L-Tyrosine: The parent compound, lacking the phenyl group.
Phenylalanine: Another aromatic amino acid with a similar structure but different functional groups.
DOPA (3,4-dihydroxyphenylalanine): A derivative of tyrosine with additional hydroxyl groups.
Uniqueness: O-Phenyl-L-tyrosine hydrochloride is unique due to the presence of the phenyl group at the ortho position, which significantly alters its chemical properties and biological activity compared to its analogs .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCAXKXGJBTRG-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
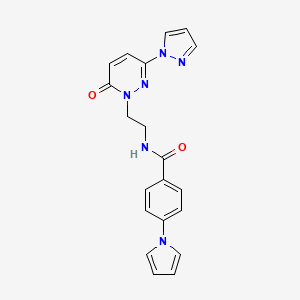
![ethyl 6-(4-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2420793.png)
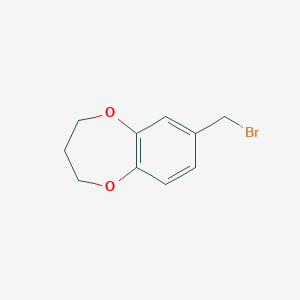
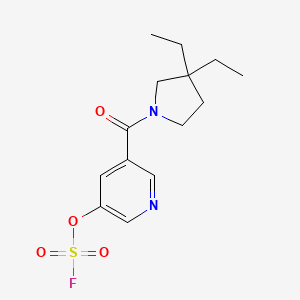
![4-[[(2-Chloroacetyl)amino]methyl]-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2420803.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2420804.png)
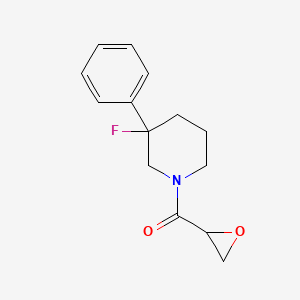
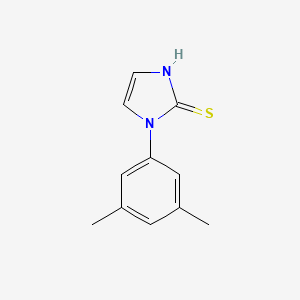
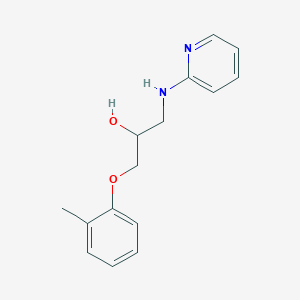
amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
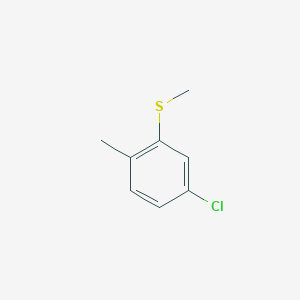
![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)
